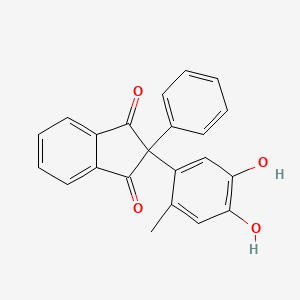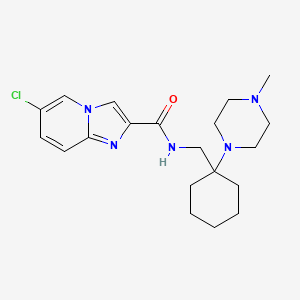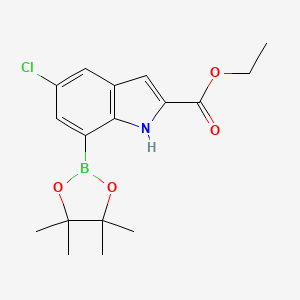
4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The product is typically purified by recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the ester group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the triazole ring or the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions
Major Products
Oxidation: Triazole N-oxides.
Reduction: 4-(1H-1,2,3-Triazole-1-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential anticancer, antibacterial, and antiviral agents
Materials Science: The compound is used in the development of coordination polymers and metal-organic frameworks (MOFs) with applications in catalysis, gas storage, and separation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mecanismo De Acción
The mechanism of action of 4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or proteins. For example, triazole derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but with a different triazole ring.
4-(1H-1,2,3-Triazol-1-yl)benzamide: Contains an amide group instead of an ester group
Uniqueness
4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester is unique due to its specific triazole ring and ester functional group, which confer distinct chemical reactivity and biological activity. Its ability to undergo “click” reactions efficiently makes it a valuable building block in synthetic chemistry .
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
ethyl 4-(triazol-1-yl)benzoate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-8-7-12-13-14/h3-8H,2H2,1H3 |
Clave InChI |
YPSZWLJVYWPZGN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2C=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one](/img/structure/B12637045.png)


![5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637063.png)

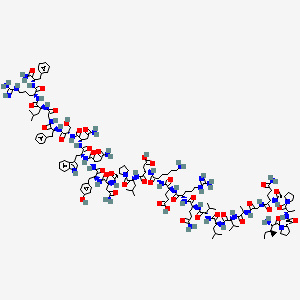
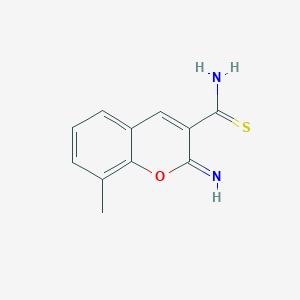



![3-(5-bromo-2-methoxyphenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637105.png)
